molecular formula C13H8ClNO B6375925 5-(3-Chlorophenyl)-2-cyanophenol, 95% CAS No. 1261941-74-5

5-(3-Chlorophenyl)-2-cyanophenol, 95%

Cat. No. B6375925
CAS RN: 1261941-74-5
M. Wt: 229.66 g/mol
InChI Key: FSAJZRIXZDSKKG-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-2-cyanophenol, 95%, is an organic compound with the molecular formula C13H7ClN2O. It is a colorless to yellow-brown crystalline solid that is soluble in water and ethanol. It is used in a variety of applications, including organic synthesis, pharmaceuticals, and analytical chemistry. It is also used in the production of dyes, inks, and pigments.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-2-cyanophenol, 95%, is not well understood. It is believed that the compound acts as an electrophilic aromatic substitution reagent, in which an electron-rich aromatic ring is attacked by an electron-poor reagent. This reaction is known as an electrophilic aromatic substitution reaction, and it is used in the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chlorophenyl)-2-cyanophenol, 95%, are not well understood. It is not known to be toxic, and there is no evidence that it has any significant adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

5-(3-Chlorophenyl)-2-cyanophenol, 95%, has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a useful reagent for a variety of organic synthesis reactions. Additionally, it is relatively stable and can be stored for long periods of time. A limitation is that it is not highly soluble in water, which can make it difficult to use in some experiments.

Future Directions

There are several potential future directions for research on 5-(3-Chlorophenyl)-2-cyanophenol, 95%. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential applications of the compound in the synthesis of a variety of organic compounds. Additionally, research could be done to explore the potential uses of the compound in analytical chemistry. Finally, research could be done to explore the potential uses of the compound in the production of dyes, inks, and pigments.

Synthesis Methods

5-(3-Chlorophenyl)-2-cyanophenol, 95%, can be synthesized through several different methods. The most common method is the reaction of 3-chlorobenzaldehyde and cyanide ion in the presence of a base catalyst. This reaction produces a mixture of 5-(3-chlorophenyl)-2-cyanophenol and 5-(2-chlorophenyl)-2-cyanophenol. The two products can be separated by column chromatography.

Scientific Research Applications

5-(3-Chlorophenyl)-2-cyanophenol, 95%, is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and pigments. It has also been used in the synthesis of aryl and heteroaryl compounds, as well as in the synthesis of aryl-substituted heterocycles. It is also used in the synthesis of quinolines, and as a reagent in the synthesis of aryl sulfonamides.

properties

IUPAC Name

4-(3-chlorophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-12-3-1-2-9(6-12)10-4-5-11(8-15)13(16)7-10/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAJZRIXZDSKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684721
Record name 3'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorophenyl)-2-cyanophenol

CAS RN

1261941-74-5
Record name 3'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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